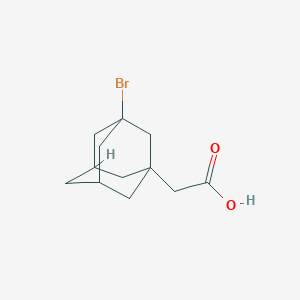

2-(3-Bromoadamantan-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17768-34-2 | |

| Record name | 3-Bromoadamantane-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromoadamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and characterization of 2-(3-Bromoadamantan-1-yl)acetic acid. While experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established chemical principles to offer a robust predictive framework. The guide details plausible synthetic routes, protocols for structural elucidation and quality control, and discusses the potential applications of this compound as a unique building block in medicinal chemistry. The adamantane cage, a rigid and lipophilic scaffold, has garnered significant attention in drug discovery for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4] This guide serves as a foundational resource for researchers seeking to incorporate the 3-bromo-1-adamantylacetic acid moiety into their research and development pipelines.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a highly valued pharmacophore in medicinal chemistry.[3][5] Its rigid, cage-like structure and high lipophilicity offer several advantages in drug design. The incorporation of an adamantyl group can enhance a molecule's metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[6] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of a bromine atom at a bridgehead position, as in this compound, provides a reactive handle for further chemical modification, while the acetic acid moiety offers a versatile point for conjugation or interaction with biological systems.

Proposed Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The selection of a particular route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Bromination of 1-Adamantaneacetic Acid

This pathway commences with the commercially available 1-adamantaneacetic acid. The key transformation is the selective bromination at the C-3 position, which is a bridgehead carbon opposite to the acetic acid-bearing carbon.

Caption: Proposed Synthesis Route A.

Experimental Protocol: Synthesis of this compound via Bromination

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-adamantaneacetic acid (1 equivalent) in an excess of liquid bromine or a suitable solvent like carbon tetrachloride.

-

Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, such as anhydrous aluminum trichloride or aluminum bromide (0.1-0.3 equivalents), to the stirred solution. The reaction is exothermic and should be cooled in an ice bath during the addition. A patent for the synthesis of a similar compound, 3-bromo-1-adamantanecarboxylic acid, utilizes this approach.[7]

-

Reaction Progression: After the initial exothermic reaction subsides, warm the mixture to room temperature and then gently reflux for 48-60 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The excess bromine can be quenched by the addition of a saturated aqueous solution of sodium bisulfite.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Causality: The use of a Lewis acid catalyst polarizes the Br-Br bond, generating a more electrophilic bromine species that can attack the electron-rich C-H bond at the tertiary bridgehead position of the adamantane cage.

Route B: Homologation of 3-Bromo-1-adamantanecarboxylic Acid

This alternative route begins with 3-bromo-1-adamantanecarboxylic acid, which can be synthesized from adamantane-1-carboxylic acid.[7] The carboxylic acid is then subjected to a one-carbon homologation to yield the target acetic acid derivative. The Arndt-Eistert synthesis is a classic and effective method for this transformation.

Caption: Proposed Synthesis Route B: Arndt-Eistert Homologation.

Experimental Protocol: Arndt-Eistert Homologation

-

Acid Chloride Formation: Convert 3-bromo-1-adamantanecarboxylic acid (1 equivalent) to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride (1.2 equivalents) in an inert solvent like dichloromethane or toluene, with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature until gas evolution ceases.

-

Diazoketone Formation: In a separate flask, carefully add the crude acid chloride solution to a solution of diazomethane (2-3 equivalents) in diethyl ether at 0°C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature overnight.

-

Wolff Rearrangement and Hydrolysis: In the presence of a catalyst, such as silver oxide (Ag₂O) or upon photolysis, and in the presence of water, the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate. This intermediate is then trapped by water to yield the desired this compound.

-

Purification: The final product can be purified by extraction and subsequent recrystallization or column chromatography as described in Route A.

Trustworthiness: The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, providing a self-validating system for obtaining the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of its structural analogues.

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₂H₁₇BrO₂ | Based on chemical structure. |

| Molecular Weight | 273.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Adamantane derivatives are typically crystalline solids.[3] |

| Melting Point | 140 - 150 °C | Estimated to be slightly higher than that of 1-adamantaneacetic acid (134-137 °C) due to the heavier bromine atom increasing intermolecular forces.[8][9] |

| pKa | ~4.7 - 4.8 | Expected to be slightly lower (more acidic) than 1-adamantanecarboxylic acid (predicted pKa ~4.86) due to the electron-withdrawing inductive effect of the bromine atom.[1] The prediction of pKa values using computational methods is a common practice.[2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane, DMSO). | The lipophilic adamantane core dominates the solubility profile, making it poorly soluble in water but soluble in nonpolar organic solvents.[1][3] |

| Predicted LogP | ~3.5 - 4.0 | The adamantane cage significantly increases lipophilicity. The calculated LogP for 1-adamantaneacetic acid is ~2.8, and the bromine atom will further increase this value. |

Structural Elucidation and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of adamantane derivatives.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show characteristic signals for the adamantane cage protons and the methylene protons of the acetic acid moiety.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Predicted NMR Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 12.0-10.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~2.2 ppm (singlet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

-

δ 1.5-2.1 ppm (multiplets, 14H): Protons of the adamantane cage. The signals will be complex due to the C2 symmetry of the molecule. The use of 2D NMR techniques (COSY, HSQC) may be necessary for full assignment.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~178 ppm: Carboxylic acid carbon (-COOH).

-

δ ~60-70 ppm: Brominated bridgehead carbon (C-Br).

-

δ ~40-50 ppm: Methylene carbon of the acetic acid moiety (-CH₂COOH).

-

δ ~30-45 ppm: Carbons of the adamantane cage.

-

Caption: Workflow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Data:

-

HRMS (ESI-): Calculated for C₁₂H₁₆BrO₂⁻ ([M-H]⁻): 271.0337. Found: 271.03xx. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

ν ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

ν ~500-600 cm⁻¹: C-Br stretch.

Reactivity and Potential Applications

This compound is a bifunctional molecule with two key reactive sites: the carboxylic acid group and the carbon-bromine bond at a tertiary bridgehead position.

-

Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations such as esterification, amidation (e.g., coupling with amines to form peptides or other conjugates), and reduction to the corresponding alcohol.

-

C-Br Bond Reactivity: The tertiary C-Br bond at the bridgehead position is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism, forming a stable tertiary carbocation intermediate. This allows for the introduction of a variety of nucleophiles at this position.

Potential Applications:

-

Medicinal Chemistry Building Block: This molecule can serve as a valuable scaffold for the synthesis of novel drug candidates. The adamantane core provides lipophilicity and metabolic stability, the bromine atom allows for further diversification, and the acetic acid linker can be used to attach the molecule to other pharmacophores or targeting moieties.

-

Probes for Biological Systems: The unique three-dimensional structure makes it an interesting candidate for designing probes to investigate protein-ligand interactions.

-

Materials Science: Adamantane derivatives are also used in the development of advanced polymers and materials with high thermal stability and unique mechanical properties.

Conclusion

While this compound is not a widely characterized compound, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of adamantane and related derivatives, researchers can confidently approach the synthesis and utilization of this promising molecule in their drug discovery and materials science endeavors. The detailed protocols and predictive data herein serve as a critical starting point for unlocking the potential of this unique chemical entity.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.

-

Adamantane - Wikipedia. Available at: [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. Available at: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025-10-17). Available at: [Link]

- The Significance of Adamantane Derivatives in Modern Drug Discovery.

-

Does anyone have information on pKa of some carboxylic acids? - ResearchGate. (2014-07-05). Available at: [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.

Sources

- 1. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. optibrium.com [optibrium.com]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 8. 1-Adamantaneacetic acid 98 4942-47-6 [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-(3-Bromoadamantan-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromoadamantan-1-yl)acetic acid, a functionalized adamantane derivative of significant interest in medicinal chemistry. Due to its novelty, a registered CAS number has not been identified in major chemical databases. This guide, therefore, proposes a systematic name, elucidates a plausible chemical structure, and outlines a robust synthetic pathway. Furthermore, it delves into the predicted physicochemical properties and explores the potential applications in drug development, drawing parallels with well-characterized adamantane analogs. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and explore the therapeutic utility of this and related adamantane-based compounds.

Introduction: The Adamantane Scaffold in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and lipophilic nature offer several advantages in drug design, including improved metabolic stability, enhanced bioavailability, and the ability to orient pharmacophoric groups in a precise spatial arrangement.[2][3] The incorporation of the adamantane cage can increase a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier.[2] The rigid framework of adamantane can also shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life in the body.[1]

A prime example of its therapeutic success is amantadine (1-aminoadamantane), initially developed as an antiviral agent and later repurposed for the treatment of Parkinson's disease.[1][4] This has spurred the development of a plethora of adamantane-containing drugs with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7] The functionalization of the adamantane core, such as the introduction of bromine and carboxylic acid moieties in this compound, provides versatile handles for further chemical modification and for probing interactions with biological targets.

Chemical Identity and Structure

As of the latest update, a specific CAS number for this compound has not been assigned. Based on IUPAC nomenclature, the proposed structure is as follows:

Systematic Name: 2-(3-Bromotricyclo[3.3.1.1³⁷]decan-1-yl)acetic acid

Molecular Formula: C₁₂H₁₇BrO₂

Molecular Weight: 289.17 g/mol

Proposed Structure:

Caption: Proposed chemical structure of this compound.

Proposed Synthesis

A robust and logical synthetic route to this compound involves a multi-step process commencing with the selective bromination of adamantane, followed by a malonic ester synthesis to introduce the acetic acid moiety.

Step 1: Synthesis of 1,3-Dibromoadamantane

The key starting material is 1,3-dibromoadamantane. A reliable method for its preparation involves the direct bromination of adamantane using elemental bromine in the presence of a Lewis acid catalyst, such as aluminum tribromide.[8]

Experimental Protocol:

-

To a stirred solution of adamantane in an excess of liquid bromine, cautiously add aluminum tribromide in small portions.

-

The reaction is typically initiated by gentle heating and then proceeds exothermically.

-

Maintain the reaction for a short period to favor the formation of the dibrominated product and minimize the formation of tribromoadamantane.[8]

-

Quench the reaction by pouring the mixture over ice.

-

Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).

-

Wash the organic layer to remove residual bromine and acid.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to yield 1,3-dibromoadamantane.

Step 2: Malonic Ester Synthesis of this compound

The introduction of the acetic acid group at the 1-position of the adamantane core can be efficiently achieved via the malonic ester synthesis. This classic method involves the alkylation of a malonic ester with an alkyl halide, followed by hydrolysis and decarboxylation.[9]

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Alkylation:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

Add a solution of 1,3-dibromoadamantane in a suitable solvent. Due to the two bromine atoms, careful control of stoichiometry is crucial to favor mono-alkylation. Using an excess of the malonic ester enolate can help minimize dialkylation.

-

Reflux the reaction mixture to drive the Sₙ2 reaction to completion.

-

After cooling, neutralize the reaction mixture and extract the product, diethyl (3-bromoadamantan-1-yl)malonate.

-

Purify the intermediate ester via column chromatography.

-

-

Hydrolysis and Decarboxylation:

-

Heat the purified diethyl (3-bromoadamantan-1-yl)malonate under reflux with a strong acid, such as aqueous hydrochloric acid or a mixture of hydrobromic and acetic acids.[10]

-

This single step facilitates the hydrolysis of both ester groups to carboxylic acids, followed by the spontaneous decarboxylation of the resulting malonic acid derivative upon heating to yield the final product.[9]

-

After cooling, the product will precipitate and can be collected by filtration.

-

Wash the crude product with cold water and purify by recrystallization from a suitable solvent system.

-

Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its constituent parts: the adamantane core, the bromine substituent, and the acetic acid moiety.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Consistent with other adamantane derivatives.[11] |

| Melting Point | Expected to be relatively high | The rigid and symmetrical adamantane cage typically leads to high melting points. For example, 1-adamantaneacetic acid melts at 134-137 °C.[12] |

| Solubility | Sparingly soluble in water; soluble in non-polar organic solvents | The hydrophobic adamantane core dominates the solubility profile.[11] |

| pKa | Estimated to be around 4-5 | Similar to other carboxylic acids. |

| Lipophilicity (LogP) | High | The large, non-polar adamantane and the bromo-substituent contribute significantly to lipophilicity. |

Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Lipophilic Anchor: The adamantane cage can act as a "lipophilic bullet," anchoring a drug molecule into the hydrophobic pockets of target proteins or facilitating its passage through cell membranes.[1]

-

Three-Dimensional Probe: The rigid, three-dimensional nature of the adamantane scaffold allows for the precise positioning of the carboxylic acid and bromine substituents to explore the binding sites of biological targets.[3]

-

Versatile Intermediate: The carboxylic acid group provides a convenient point for further derivatization, such as amide bond formation, to create a library of compounds for structure-activity relationship (SAR) studies. The bromine atom can also be displaced by other nucleophiles or participate in cross-coupling reactions to introduce further diversity.

Potential therapeutic areas for derivatives of this compound could include:

-

Antiviral Agents: Building on the legacy of amantadine.[6]

-

Neurological Disorders: The lipophilicity of the adamantane core can aid in crossing the blood-brain barrier for CNS-acting drugs.[4]

-

Anticancer and Antibacterial Agents: Numerous adamantane derivatives have demonstrated cytotoxicity against cancer cell lines and activity against various bacterial strains.[6][13]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structure as a brominated organic acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound represents a valuable, albeit currently under-explored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications. By leveraging the well-established chemistry of adamantane and the principles of rational drug design, this compound and its derivatives hold significant promise for the development of novel therapeutics with enhanced pharmacological profiles. Further research is warranted to synthesize this molecule, confirm its structure, and evaluate its biological activity.

References

-

ResearchGate. (n.d.). Adamantane‐based drugs and their scaffolds. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2013). Biological activity of adamantane analogues. Retrieved January 12, 2026, from [Link]

- Gorrie, T. M., & Schleyer, P. v. R. (1971). THE PREPARATION OF 1,3-DIBROMOADAMANTANE.

-

MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved January 12, 2026, from [Link]

-

PubMed. (2025). The adamantane scaffold: Beyond a lipophilic moiety. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved January 12, 2026, from [Link]

-

ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Biologically-active adamantane-based derivatives. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 1-bromoadamantane.

-

ACS Publications. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved January 12, 2026, from [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Adamantaneacetic acid. Retrieved January 12, 2026, from [Link]

-

J-STAGE. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 22.7: Alkylation of Enolate Ions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Retrieved January 12, 2026, from [Link]

-

PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved January 12, 2026, from [Link]

-

PubMed. (2015). Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Retrieved January 12, 2026, from [Link]

-

Quora. (2017). How to prepare amino acid from diethyl malonate. Retrieved January 12, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d-nb.info [d-nb.info]

- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Adamantane Scaffold: A Technical Guide to the Design and Potential Biological Activities of 2-(3-Bromoadamantan-1-yl)acetic Acid Derivatives

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane nucleus, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a privileged scaffold in modern medicinal chemistry. Its unique properties have been successfully incorporated into approved drugs for a range of diseases, from viral infections to neurodegenerative disorders.[1][2] This guide delves into the therapeutic potential of a novel, underexplored class of compounds: derivatives of 2-(3-Bromoadamantan-1-yl)acetic acid. While direct biological data on this specific scaffold is nascent, this document provides a comprehensive analysis based on established principles of adamantane chemistry and pharmacology. We will deconstruct the core moiety, propose robust synthetic derivatization strategies, and forecast a spectrum of potential biological activities, including neuroprotection, antiviral efficacy, enzyme inhibition, and anticancer action. This whitepaper serves as a foundational resource, offering field-proven experimental protocols and a logical framework to guide future research and development in this promising chemical space.

The Adamantane Scaffold: A Cornerstone of Medicinal Chemistry

First isolated from crude oil in 1933, the adamantane cage (tricyclo[3.3.1.13,7]decane) quickly transitioned from a chemical curiosity to a cornerstone of drug design.[1] Its defining characteristics—a rigid, diamondoid structure and high lipophilicity—allow it to serve as a robust anchoring group that can improve a drug's pharmacokinetic profile, including its permeability, affinity, and metabolic stability.[3][4]

The clinical success of adamantane-based drugs is a testament to the scaffold's versatility:

-

Amantadine and Rimantadine: Among the first synthetic antiviral drugs, they target the M2 proton channel of the influenza A virus, preventing viral uncoating.[2][5][6]

-

Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, it is used to manage moderate-to-severe Alzheimer's disease by mitigating excitotoxicity.[7][8]

-

Vildagliptin and Saxagliptin: These compounds are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[3]

This history of success provides a strong rationale for exploring new, functionalized adamantane scaffolds for novel therapeutic applications.

Analysis of the Core Moiety: this compound

The this compound structure is a purpose-built scaffold for medicinal chemistry, combining three key features that can be rationally exploited for drug design.

-

The 1,3-Disubstituted Adamantane Core: This substitution pattern is synthetically accessible and positions functional groups at the bridgehead carbons, projecting them in well-defined vectors. This rigid orientation is critical for precise interaction with biological targets, minimizing conformational entropy loss upon binding. Precursors such as 1,3-adamantanediol and 1,3-dibromoadamantane are known starting points for building such scaffolds.[9][10]

-

The C1-Acetic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It is ionizable at physiological pH, allowing it to form key ionic or hydrogen bond interactions with receptor sites. Critically, it serves as a primary point for derivatization into esters, amides, and other functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

-

The C3-Bromo Group: The inclusion of a halogen, specifically bromine, is a classic medicinal chemistry strategy. The bromo group acts as a lipophilic, weakly polar substituent that can enhance membrane permeability. It can also form specific halogen bonds with protein backbones and, due to its size and electronegativity, can act as a metabolic blocker to prevent unwanted oxidation at that position, thereby improving the drug's half-life.

Synthetic Pathways and Derivatization Strategies

The generation of a chemical library based on the core scaffold is fundamental to exploring its biological potential. The primary strategy involves leveraging the C1-acetic acid moiety for the synthesis of amides and esters, which exhibit diverse physicochemical properties and potential biological activities.

A generalized synthetic workflow begins with the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol. Standard peptide coupling reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) provide efficient and high-yielding routes to a diverse library of derivatives.[11]

Figure 1: General synthetic workflow for derivatization of the core scaffold.

Predicted Biological Activities and Therapeutic Targets

Based on the extensive pharmacology of related adamantane compounds, derivatives of this compound are predicted to exhibit activity across several key therapeutic areas.

Neurodegenerative Diseases

The adamantane cage is the core pharmacophore of Memantine, an uncompetitive NMDA receptor antagonist.[8] Overactivation of the NMDA receptor leads to excitotoxicity, a key pathological process in Alzheimer's and Parkinson's diseases.[7][12] Derivatives of the this compound scaffold could be designed as novel NMDA receptor modulators, with the substituents at the C1 and C3 positions fine-tuning binding affinity and selectivity for different NMDA receptor subunits.

Antiviral Activity

The historical success of amantadine and rimantadine against influenza A provides a strong basis for investigating the antiviral potential of this new scaffold.[2][13] While resistance to older adamantanes is widespread, new derivatives could potentially overcome this by establishing additional interactions with the M2 proton channel or by targeting different viral proteins altogether.[5][11] The lipophilic bromo-adamantane core is well-suited to disrupt viral membrane processes.[14]

Enzyme Inhibition

The rigid adamantane scaffold is ideal for orienting functional groups into the active sites of enzymes.[4]

-

Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and thioureas are known to be potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy-fatty acids.[15][16] sEH inhibition is a promising therapeutic strategy for treating inflammatory pain and cardiovascular diseases.[16] Amide derivatives of the title scaffold are prime candidates for sEH inhibition.

Figure 2: The sEH pathway and the role of adamantane-based inhibitors.

-

Other Enzymes: The scaffold could also be adapted to target other enzymes, such as protein mannosyl transferase 1 (PMT1) in fungi or various kinases and hydrolases implicated in cancer.[1][17]

Anticancer Activity

Numerous adamantane derivatives have demonstrated potent anticancer activity.[18][19] Mechanisms include the induction of apoptosis, inhibition of IκB kinase, and targeting of sigma receptors.[16][18] The lipophilicity of the this compound core would facilitate penetration into tumor cells, and its derivatives could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.[19]

Experimental Validation Workflows

To translate these predictions into actionable data, a systematic screening cascade is required. The following protocols represent robust, validated methods for initial biological characterization.

Figure 3: A logical workflow for screening adamantane derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity or antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., A549 lung cancer, T47D breast cancer).[3]

-

Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorescence-based assay quantifies the ability of compounds to inhibit sEH activity.

-

Reagent Preparation: Prepare a solution of recombinant human sEH enzyme in a Tris-HCl buffer (pH 7.4). Prepare a solution of the fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

Assay Plate Setup: In a 96-well black plate, add 2 µL of the adamantane derivative solution in DMSO at various concentrations. Include a positive control (e.g., AUDA) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add 100 µL of the sEH enzyme solution to each well and incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 100 µL of the PHOME substrate solution to initiate the reaction.

-

Signal Measurement: Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over time using a plate reader. The hydrolysis of PHOME by sEH yields a highly fluorescent product.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value for each test compound.

Data Presentation and SAR Analysis

Systematic evaluation of the synthesized library will generate quantitative data crucial for establishing Structure-Activity Relationships (SAR). The data should be organized to facilitate direct comparison.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Derivative ID | R Group (Amide) | sEH Inhibition IC₅₀ (nM) | A549 Cytotoxicity IC₅₀ (µM) | Influenza A (H1N1) EC₅₀ (µM) |

| AD-01 | -NH-CH₃ | 550 | >100 | 25.4 |

| AD-02 | -NH-(4-Fluorophenyl) | 85 | 45.2 | 12.1 |

| AD-03 | -NH-Cyclohexyl | 120 | >100 | 18.9 |

| AD-04 | -NH-(4-Methoxyphenyl) | 60 | 68.7 | 15.3 |

| AD-05 | -NH-Adamantan-1-yl | 25 | 33.5 | 5.8 |

Analysis of Hypothetical SAR: From this illustrative data, several preliminary conclusions could be drawn:

-

sEH Inhibition: Aromatic and bulky lipophilic amide substituents (AD-02, AD-04, AD-05) appear to enhance sEH inhibitory potency compared to a small alkyl group (AD-01), suggesting a hydrophobic binding pocket.

-

Antiviral Activity: Increasing the overall lipophilicity of the molecule (e.g., AD-05) appears to correlate with improved antiviral efficacy.

-

Cytotoxicity: The introduction of a second adamantane cage (AD-05) might confer some cytotoxicity, a factor to be monitored and optimized during lead development.

Conclusion and Future Outlook

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its rational design combines the proven advantages of the adamantane core with versatile handles for chemical modification. Based on extensive precedent in medicinal chemistry, its derivatives are predicted to possess a wide range of biological activities, with particularly strong potential as neuroprotective agents, enzyme inhibitors, and antiviral compounds.

The path forward requires a disciplined, multi-parameter optimization approach. The immediate steps should involve the synthesis of a focused chemical library followed by the systematic screening cascade outlined in this guide. Subsequent efforts must focus on elucidating the mechanism of action for active compounds and optimizing their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By leveraging the principles and protocols detailed herein, researchers can efficiently unlock the therapeutic potential of this exciting and novel chemical scaffold.

References

-

Reiss, A. B., Arain, H. A., Stecker, M. M., Siegart, N. M., & Kasselman, L. J. (2021). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Frontiers in Neuroscience, 15, 753981. [Link]

-

Smieszek, S. P., & Al-Obaidi, H. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 10(2), 649–661. [Link]

-

Głowacka, J., Witek, K., & Ulenberg, S. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2034. [Link]

-

Chochkova, M., et al. (2013). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 18(12), 15504-15528. [Link]

-

Kumar, R., & Sakharam, S. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

-

Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Future Medicinal Chemistry, 12(16), 1501-1524. [Link]

-

Reiss, A. B., et al. (2020). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Journal of the Neurological Sciences, 418, 117123. [Link]

-

Drugs.com. (n.d.). Adamantane antivirals. Retrieved from [Link]

-

Khan, T. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Alamri, M. A., et al. (2021). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. Molecules, 26(15), 4529. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research, 11(2), 350–369. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13035–13049. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

Kurganov, I. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4699. [Link]

-

Chochkova, M., et al. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference – FMNS2013. [Link]

-

Fainzyl'berg, A. A., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1431-1439. [Link]

-

Kurganov, I. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4699. [Link]

-

Wang, T., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 28(1), 221-229. [Link]

- Torossian, S. A., & Gevorgyan, G. A. (1991). U.S. Patent No. 5,015,758. U.S.

-

Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. [Link]

-

Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. [Link]

-

ResearchGate. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Request PDF. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drugs.com [drugs.com]

- 7. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 8. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(3-Bromoadamantan-1-yl)acetic acid: An In-depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: Adamantane derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties, including rigidity, lipophilicity, and metabolic stability.[1] 2-(3-Bromoadamantan-1-yl)acetic acid is a functionalized adamantane with potential applications as a building block in the synthesis of novel therapeutic agents and advanced materials. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process.

This guide provides a detailed exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not available, this document will provide expert-level predictions and interpretations based on established spectroscopic principles and data from analogous adamantane structures.

Molecular Structure and Proton Environments

The structure of this compound presents a rigid adamantane cage with two substituents at the bridgehead positions: a bromine atom and an acetic acid group. Understanding the symmetry and the electronic effects of these substituents is key to interpreting the spectroscopic data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would display several key signals corresponding to the different proton environments.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~2.30 | Singlet | 2H | -CH₂-COOH |

| ~2.25 | Multiplet | 6H | Adamantane CH₂ |

| ~2.00 | Multiplet | 6H | Adamantane CH₂ |

| ~1.70 | Multiplet | 2H | Adamantane CH |

Interpretation and Causality

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its acidic nature and will appear as a broad singlet far downfield, typically around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Methylene Protons (-CH₂-COOH): These protons are adjacent to the electron-withdrawing adamantane cage and the carbonyl group, leading to a predicted chemical shift around 2.30 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Adamantane Cage Protons: The adamantane cage protons will appear as a series of broad, overlapping multiplets in the region of 1.70-2.25 ppm. The signals are complex due to the rigid cage structure and the resulting complex spin-spin coupling patterns. The presence of the electronegative bromine atom will cause a slight downfield shift of the nearby cage protons compared to unsubstituted adamantane.[2]

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~68 | C-Br |

| ~48 | Adamantane CH |

| ~45 | -CH₂-COOH |

| ~38 | Adamantane CH₂ |

| ~35 | Adamantane CH₂ |

| ~30 | Adamantane C (bridgehead adjacent to CH₂COOH) |

Interpretation and Causality

-

Carbonyl Carbon (-COOH): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 178 ppm.

-

Carbon Bearing Bromine (C-Br): The carbon atom directly attached to the electronegative bromine atom will be deshielded and is predicted to appear around 68 ppm.

-

Adamantane Cage Carbons: The remaining carbons of the adamantane cage will appear in the aliphatic region (30-50 ppm). The exact chemical shifts are influenced by their position relative to the substituents. Bridgehead carbons will have different chemical shifts from the methylene carbons.[1]

-

Methylene Carbon (-CH₂-COOH): This carbon is influenced by both the adamantane cage and the carbonyl group, with a predicted chemical shift around 45 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2920, 2850 | Strong | C-H stretch (adamantane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1450 | Medium | CH₂ bend |

| ~1250 | Strong | C-O stretch |

| ~600 | Medium-Strong | C-Br stretch |

Interpretation and Causality

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[3]

-

C-H Stretches: Strong, sharp peaks around 2920 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the adamantane cage.[4]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 302/304 | [M]⁺ | Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 223 | [M - Br]⁺ | Loss of the bromine atom. |

| 257/259 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a very stable and often base peak in adamantane derivatives. |

Interpretation and Fragmentation Pathway

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Bromoadamantan-1-yl)acetic acid in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Bromoadamantan-1-yl)acetic acid, a key consideration for its application in research and drug development. The document outlines the theoretical principles governing its solubility, presents illustrative solubility data in a range of common laboratory solvents, and offers a detailed experimental protocol for solubility determination. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the handling and formulation of this adamantane derivative.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding of the solubility profile of a drug candidate, such as this compound, in various solvents is paramount during the preformulation and formulation development stages.[3] This knowledge enables the selection of appropriate solvent systems for synthesis, purification, and the development of suitable dosage forms.

Adamantane derivatives are of significant interest in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance the metabolic stability and binding affinity of drug molecules. The introduction of a bromine atom and an acetic acid moiety to the adamantane core in this compound creates a molecule with distinct polarity and hydrogen bonding capabilities, which in turn dictates its solubility behavior.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

-

The Adamantane Cage: The core structure is a bulky, nonpolar adamantane cage. This large hydrocarbon framework contributes significantly to the lipophilicity of the molecule, favoring solubility in nonpolar, organic solvents.

-

The Carboxylic Acid Group: The acetic acid moiety (-CH₂COOH) introduces a polar, hydrophilic component to the molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This functional group enhances solubility in polar protic solvents, such as water and alcohols, and polar aprotic solvents that can accept hydrogen bonds.

-

The Bromo Group: The bromine atom at the 3-position of the adamantane cage is an electronegative and polarizable substituent. It adds a degree of polarity to the otherwise nonpolar cage, potentially influencing interactions with polar solvents.

Based on these structural features, it can be hypothesized that this compound will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those capable of hydrogen bonding.

Illustrative Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 10 - 20 |

| Methanol | Polar Protic | 5 - 15 |

| Isopropanol | Polar Protic | 5 - 10 |

| Acetone | Polar Aprotic | 20 - 30 |

| Acetonitrile | Polar Aprotic | 15 - 25 |

| Dichloromethane | Nonpolar | 5 - 10 |

| Toluene | Nonpolar | < 1 |

| Hexanes | Nonpolar | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Solute-Solvent Interaction Diagram.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group can form strong hydrogen bonds with the solvent molecules. However, the large, nonpolar adamantane cage disrupts the hydrogen-bonding network of water, leading to low aqueous solubility. In alcohols like ethanol, the alkyl chain can interact more favorably with the adamantane cage via van der Waals forces, resulting in higher solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can interact favorably with the carboxylic acid proton. They also have a significant nonpolar character that can accommodate the adamantane cage, leading to high solubility.

-

In Nonpolar Solvents (e.g., Hexanes): The primary interactions are weak van der Waals forces. While these forces exist between the adamantane cage and the solvent, they are not strong enough to overcome the solute-solute interactions (crystal lattice energy) and the lack of favorable interactions with the polar carboxylic acid and bromo groups, resulting in very low solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, information from related compounds such as 1-Bromoadamantane and 3-Bromo-1-adamantanecarboxylic acid suggests that standard laboratory safety precautions should be followed. [5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [5]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. By understanding the interplay of its structural features—the lipophilic adamantane core, the polar carboxylic acid group, and the bromo substituent—researchers can make informed decisions regarding solvent selection for various applications. The provided experimental protocol for solubility determination offers a practical framework for obtaining precise and reliable solubility data, which is a cornerstone of successful drug development.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SAFETY DATA SHEET - 1-Bromoadamantane. Fisher Scientific. (2013).

- Safety Data Sheet - TBA Acetic Acid. Cayman Chemical. (2024).

- SAFETY DATA SHEET - 1-Bromoadamantane. TCI Chemicals. (2025).

- 3-Bromo-1-adamantanecarboxylic acid SDS. ECHEMI.

Sources

The Adamantane Scaffold: A Diamondoid's Journey from Antivirals to Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of a Diamond in the Rough

First isolated from petroleum in 1933, adamantane, the smallest unit of the diamond lattice, has captivated chemists with its unique properties.[1] Its rigid, cage-like structure, high thermal stability, and lipophilicity have made it a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide, intended for researchers and professionals in drug development and materials science, delves into the diverse and expanding research applications of adamantane derivatives. We will explore their journey from foundational antiviral agents to their current roles in combating neurodegenerative diseases and cancer, and their emergence as building blocks for advanced polymers and nanomaterials. This document moves beyond a mere recitation of facts to provide insights into the causality behind experimental design and to offer detailed, actionable protocols.

Part 1: The Adamantane Core: Unique Properties and Synthetic Strategies

The remarkable utility of adamantane stems from its distinct physicochemical characteristics. Its tricyclic aliphatic framework is virtually strain-free, leading to exceptional thermal and chemical stability.[1] The tetrahedral arrangement of its bridgehead carbons provides a rigid, three-dimensional structure that can be precisely functionalized.[3] Furthermore, its inherent lipophilicity enhances the ability of adamantane-containing molecules to cross biological membranes, a crucial attribute for drug design.[4]

Synthetic Approaches to Functionalized Adamantanes

The functionalization of the adamantane core is a cornerstone of its application in research. A variety of synthetic strategies have been developed to introduce diverse functional groups at its bridgehead (tertiary) and methylene (secondary) positions.

1. Direct C-H Functionalization: This approach offers an efficient route to adamantane derivatives by avoiding pre-functionalization steps. Photocatalytic methods, in particular, have emerged as a powerful tool for the selective activation of the strong C-H bonds of the adamantane cage.[5]

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol describes a method for the direct alkylation of adamantane at the tertiary position using photoredox and hydrogen atom transfer (HAT) catalysis.[6][7][8]

-

Materials: Adamantane, phenyl vinyl sulfone, photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), HAT catalyst (e.g., quinuclidine), degassed solvent (e.g., acetonitrile), blue LED light source.

-

Procedure:

-

In a nitrogen-filled glovebox, combine adamantane (1.0 equiv), phenyl vinyl sulfone (1.5 equiv), photocatalyst (1 mol %), and HAT catalyst (10 mol %) in a reaction vessel.

-

Add degassed acetonitrile to achieve the desired concentration.

-

Seal the vessel and irradiate with a blue LED light source at room temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

-

-

Causality of Experimental Choices:

-

Photocatalyst: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the electron transfer process necessary for radical generation.

-

HAT Catalyst: The quinuclidine catalyst selectively abstracts a hydrogen atom from the tertiary position of adamantane due to steric and electronic factors.

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent quenching of the excited photocatalyst by oxygen.

-

Degassed Solvent: Degassing the solvent removes dissolved oxygen, which can interfere with the radical chain reaction.

-

2. Synthesis of Amine-Containing Derivatives: Amino-adamantanes are a critical class of derivatives with significant therapeutic applications.

Experimental Protocol: Synthesis of Amantadine Hydrochloride

This protocol outlines a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[9]

-

Step 1: Synthesis of N-(1-adamantyl)formamide:

-

To formamide, add 1-bromoadamantane with stirring at 75 °C.

-

Slowly add concentrated sulfuric acid and heat the mixture to 85 °C.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter and wash the solid with cold water.

-

-

Step 2: Hydrolysis and Salt Formation:

-

Hydrolyze the N-(1-adamantyl)formamide intermediate using an aqueous solution of hydrochloric acid.

-

The resulting amantadine hydrochloride will precipitate and can be collected by filtration.

-

-

Causality of Experimental Choices:

-

Formamide: Serves as both the solvent and the source of the formyl group in the first step.

-

Sulfuric Acid: Acts as a catalyst to promote the reaction between 1-bromoadamantane and formamide.

-

Hydrochloric Acid: Used for the hydrolysis of the formamide and the subsequent formation of the hydrochloride salt, which often has improved stability and solubility.

-

Part 2: Adamantane Derivatives in Drug Discovery and Medicinal Chemistry

The adamantane moiety has been successfully incorporated into a multitude of therapeutic agents, demonstrating its versatility as a pharmacophore.

Antiviral Applications

The story of adamantane in medicine begins with the discovery of the antiviral activity of amantadine against the influenza A virus.[10] Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[11]

While resistance to amantadine and rimantadine is now widespread, the success of these early drugs paved the way for the development of new adamantane-based antivirals.[11] For instance, adamantane derivatives have been investigated for their activity against other viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[8][12] Tromantadine, another adamantane derivative, has shown efficacy against HSV.[5][8]

| Compound | Virus Target | EC50/IC50 | Reference |

| Amantadine | Influenza A (H2N2) | Varies by strain | [13] |

| Rimantadine | Influenza A (H3N2) | Varies by strain | [13] |

| Gly-Thz-rimantadine | Influenza A (H1N1) | 0.11 µg/mL | [14] |

| Adamantyl-azoles | Influenza A (rimantadine-resistant) | Varies | [15] |

| Enol ester of adamantane | Influenza A (rimantadine-resistant) | 7.7 µM | [16] |

Neurodegenerative Diseases

Adamantane derivatives have emerged as important therapeutics for a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

Memantine for Alzheimer's Disease: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17] In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal cell death.[10] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this excitotoxic cascade while still allowing for normal synaptic transmission.[17]

Amantadine for Parkinson's Disease: While initially an antiviral, amantadine was serendipitously found to alleviate symptoms of Parkinson's disease.[11] Its mechanism is multifactorial, involving the enhancement of dopamine release, inhibition of dopamine reuptake, and NMDA receptor antagonism.[10]

Recent research has also explored other adamantane derivatives for their neuroprotective effects, with some compounds showing dual inhibition of NMDA receptors and voltage-gated calcium channels.[18] Other studies have investigated the potential of adamantane derivatives to enhance GABAergic transmission, which may contribute to their neuroprotective activity.[10][19]

Anticancer Applications

The lipophilic nature and rigid structure of adamantane make it an attractive scaffold for the design of anticancer agents. Adamantane derivatives have been shown to exhibit a variety of anticancer mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and interference with DNA replication.[12][20]

-

Adaphostin: A tyrosine kinase inhibitor with activity against various leukemia and solid tumor cell lines.[2]

-

CD437: A synthetic retinoid that induces apoptosis in several cancer types.[12]

-

Adamantane-linked isothiourea derivatives: These compounds have shown cytotoxic effects against hepatocellular carcinoma, potentially through the inhibition of the TLR4-MyD88-NF-κB signaling pathway.[12]

| Compound | Cancer Cell Line | IC50 | Reference |

| Adaphostin | Leukemia cell lines | 79 nM - 9.2 µM | [2] |

| Adamantane-isothiourea derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 µM | [12] |

| Adamantane-isothiourea derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM | [12] |

| Adamantyl-triazole derivative | Urokinase Plasminogen Activator (uPA) inhibitor | Varies | [21] |

Other Therapeutic Areas

The versatility of the adamantane scaffold extends to other therapeutic areas as well.

-

Antidiabetic Agents: Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[2] The adamantane moiety in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.

Experimental Protocol: Synthesis of Vildagliptin

This protocol describes a synthetic route to vildagliptin starting from L-proline.[1][16][22][23]

-

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: React L-proline with chloroacetyl chloride in tetrahydrofuran.

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Treat the product from Step 1 with acetonitrile in the presence of sulfuric acid.

-

Step 3: Synthesis of 3-aminoadamantanol: Oxidize 1-aminoadamantane hydrochloride with a mixture of sulfuric and nitric acid, using boric acid as a catalyst.

-

Step 4: Final Coupling: React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol to yield vildagliptin.

-

Causality of Experimental Choices:

-

L-proline: Provides the chiral pyrrolidine core of the vildagliptin molecule.

-

Chloroacetyl chloride: Used to introduce the chloroacetyl group, which is later displaced by the amino group of 3-aminoadamantanol.

-

Sulfuric acid/Nitric acid: A strong oxidizing agent mixture for the hydroxylation of the adamantane core.

-

Part 3: Adamantane in Materials Science and Nanotechnology